3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and pyrazolyl groups in its structure suggests that it may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with bromophenyl and pyrazolyl intermediates under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, thereby influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-Fluorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-Methylphenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
The uniqueness of 3-(4-Bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may enhance its ability to participate in certain reactions, such as nucleophilic substitution, and may also affect its binding affinity to biological targets.
Properties
IUPAC Name |
3-(4-bromophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN6/c1-14-13-18(15-5-3-2-4-6-15)27(25-14)20-12-11-19-23-24-21(28(19)26-20)16-7-9-17(22)10-8-16/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTRKZHXWMFNER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NN4C(=NN=C4C5=CC=C(C=C5)Br)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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